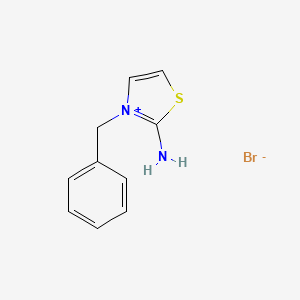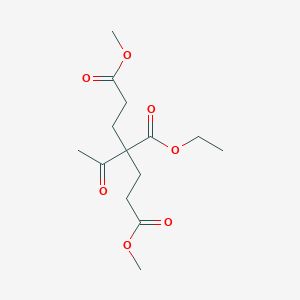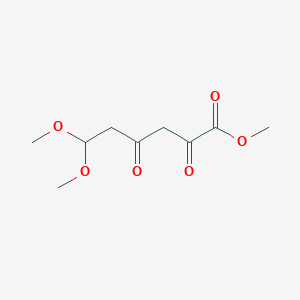![molecular formula C20H16O4S3 B12541212 1,1'-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione] CAS No. 144153-62-8](/img/structure/B12541212.png)
1,1'-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione] is an organic compound that features a thiene ring and thiophene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione] typically involves the reaction of thiene derivatives with thiophene-based compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity. For instance, a common method involves the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality .
化学反応の分析
Types of Reactions
1,1’-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted thiophene derivatives .
科学的研究の応用
1,1’-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
作用機序
The mechanism of action of 1,1’-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione] involves its interaction with specific molecular targets and pathways. For instance, its electron-rich thiophene rings can participate in electron transfer processes, making it useful in electronic applications. Additionally, its ability to undergo various chemical reactions allows it to interact with biological molecules, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Similar in structure but with different substituents, leading to varied electronic properties.
2,6-Bis(trimethylstannyl)-4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Another related compound with distinct reactivity and applications.
Uniqueness
1,1’-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione] is unique due to its specific combination of thiene and thiophene groups, which confer unique electronic and chemical properties. This makes it particularly valuable in the development of advanced materials and electronic devices .
特性
CAS番号 |
144153-62-8 |
|---|---|
分子式 |
C20H16O4S3 |
分子量 |
416.5 g/mol |
IUPAC名 |
1-[5-(4-oxo-4-thiophen-2-ylbutanoyl)thiophen-2-yl]-4-thiophen-2-ylbutane-1,4-dione |
InChI |
InChI=1S/C20H16O4S3/c21-13(17-3-1-11-25-17)5-7-15(23)19-9-10-20(27-19)16(24)8-6-14(22)18-4-2-12-26-18/h1-4,9-12H,5-8H2 |
InChIキー |
HZIWAVNCNBXWIJ-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C(=O)CCC(=O)C2=CC=C(S2)C(=O)CCC(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


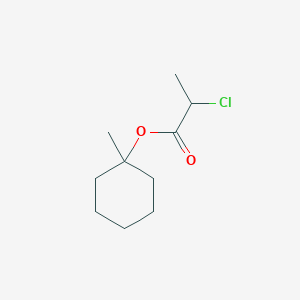

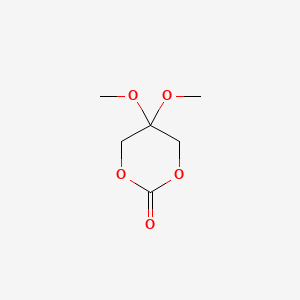
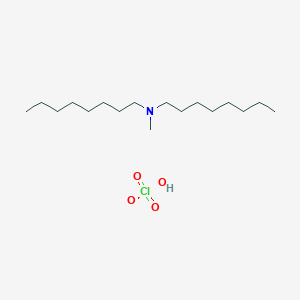
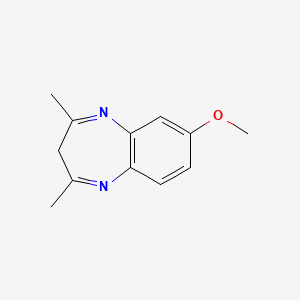
![Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)-](/img/structure/B12541163.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)-](/img/structure/B12541188.png)
![4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine](/img/structure/B12541199.png)


